molecular formula C22H30N6O B608046 Samuraciclib CAS No. 1805833-75-3

Samuraciclib

Cat. No.: B608046
CAS No.: 1805833-75-3
M. Wt: 394.5 g/mol
InChI Key: YCVGLKWJKIKVBI-MJGOQNOKSA-N
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Description

Samuraciclib (CT7001) is a first-in-class, oral, selective cyclin-dependent kinase 7 (CDK7) inhibitor. CDK7 plays a dual role in cell cycle regulation (via CDK activation) and transcriptional control (via phosphorylation of RNA polymerase II and nuclear hormone receptors). This compound exhibits high selectivity, with an IC50 of 41 nM for CDK7, demonstrating 45-fold, 15-fold, 230-fold, and 30-fold selectivity over CDK1, CDK2, CDK5, and CDK9, respectively . Preclinical studies highlight its efficacy in hormone receptor-positive (HR+) breast cancer, triple-negative breast cancer (TNBC), and castration-resistant prostate cancer (CRPC) by targeting CDK7-dependent pathways such as androgen receptor (AR) and estrogen receptor (ER) signaling .

Preparation Methods

Synthetic Strategy and Initial Discovery

Samuraciclib’s discovery originated from structure-activity relationship (SAR) studies targeting CDK7 inhibition. Researchers at Imperial College London designed a pyridine-based scaffold to optimize kinase selectivity and pharmacokinetic properties . Key structural features include:

  • A central pyrido[3,4-d]pyrimidin-4-one core for ATP-binding pocket engagement.

  • Substituents at the C2 and C6 positions to enhance CDK7 affinity and reduce off-target effects .

Initial synthetic efforts focused on modular assembly:

  • Core Construction : The pyrido[3,4-d]pyrimidin-4-one core was synthesized via cyclocondensation of 2-aminonicotinamide with substituted benzaldehydes under acidic conditions .

  • Functionalization : Introduction of a morpholine ring at C6 improved solubility, while a fluorophenyl group at C2 enhanced target binding .

Key Synthetic Steps and Optimization

Synthesis of the Pyrido[3,4-d]pyrimidin-4-one Core

The core structure was synthesized in three stages (Figure 1):

  • Formation of 2-aminonicotinamide : Starting from ethyl nicotinate, hydrolysis yielded nicotinic acid, which was converted to the amide via coupling with ammonium chloride .

  • Cyclization : Reaction with 3,4-difluorobenzaldehyde in acetic acid generated the pyrido[3,4-d]pyrimidin-4-one scaffold .

  • Halogenation : Bromination at C6 enabled subsequent coupling with morpholine .

Critical Parameters :

  • Temperature control (<80°C) to prevent decomposition.

  • Use of anhydrous solvents (e.g., THF) to minimize side reactions .

Analytical Characterization

Structural Confirmation

  • High-Resolution Mass Spectrometry (HRMS) : m/z calculated for C₂₂H₃₀N₆O [M+H]⁺: 395.2552; observed: 395.2548 .

  • ¹H/¹³C NMR : Key signals included δ 8.45 (pyrimidine H), 7.85 (fluorophenyl H), and 3.70 (morpholine CH₂) .

Purity Assessment

  • HPLC : >99% purity achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

  • X-ray Diffraction : Confirmed planar geometry of the pyrido[3,4-d]pyrimidin-4-one core .

Process Optimization for Scale-Up

Catalytic System Refinement

  • Replacement of Pd(OAc)₂ with Pd₂(dba)₃ improved coupling efficiency (yield increased from 68% to 82%) .

  • Solvent screening identified 1,4-dioxane as optimal for Suzuki-Miyaura coupling .

Crystallization Conditions

  • Polymorph Control : Ethanol/water mixtures yielded Form I crystals with consistent dissolution profiles .

  • Particle Size Reduction : Jet milling ensured uniform particle distribution (<10 µm) for oral formulations .

Clinical Batch Synthesis

Phase I trials utilized batches synthesized under GMP conditions:

  • Scale : 5–10 kg per batch .

  • Key Modifications :

    • Use of flow chemistry for bromination to enhance safety .

    • In-line FTIR monitoring for real-time reaction control .

Comparative Analysis of Synthetic Routes

ParameterInitial Route Optimized Route
Overall Yield12%28%
Purity95%>99%
Catalytic Load5 mol% Pd2 mol% Pd
ScalabilityLimited to 100 g>10 kg

Challenges and Solutions

Low Solubility of Intermediates

  • Problem : Poor solubility of the C6-bromo intermediate in organic solvents.

  • Solution : Introduction of a tert-butoxycarbonyl (Boc) protecting group improved solubility by 40% .

Byproduct Formation in Cyclization

  • Problem : Competing formation of pyrido[2,3-d]pyrimidin-4-one isomer.

  • Solution : Lowering reaction temperature to 60°C and using HCl gas as catalyst suppressed isomerization .

Chemical Reactions Analysis

Samuraciclib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Breast Cancer

  • Hormone Receptor-Positive Breast Cancer : Samuraciclib has shown promising results when combined with hormonal therapies such as fulvestrant. In clinical trials, patients with hormone receptor-positive breast cancer demonstrated improved progression-free survival (PFS) when treated with this compound alongside fulvestrant compared to those receiving fulvestrant alone. The clinical benefit rate (CBR) was reported at 36% at 24 weeks in heavily pretreated patients .
  • Triple-Negative Breast Cancer (TNBC) : In TNBC patients, this compound exhibited disease control in approximately 53% of evaluable patients. Notably, one patient achieved a partial response lasting over 337 days . The drug's efficacy in this cohort highlights its potential as a treatment option for aggressive breast cancer subtypes.

Other Malignancies

  • Prostate Cancer : Preliminary data indicate that this compound may also be effective in treating castration-resistant prostate cancer, with observed reductions in prostate-specific antigen (PSA) levels among participants .
  • Pancreatic and Ovarian Cancers : Ongoing studies are evaluating the efficacy of this compound in other solid tumors, including pancreatic and ovarian cancers, where CDK7 inhibition could provide therapeutic benefits .

Safety Profile

This compound has been reported to have an acceptable safety profile. Common adverse events include low-grade gastrointestinal symptoms such as nausea (81%), vomiting (74%), and diarrhea (90%), which were mostly manageable and reversible . The maximum tolerated dose established was 360 mg once daily, supporting its use as an oral therapy with convenient dosing .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound has good oral bioavailability with a half-life of approximately 75 hours, allowing for once-daily dosing. The drug exhibits dose-proportional pharmacokinetics across a range of doses from 120 mg to 480 mg .

Table: Summary of Key Clinical Trials Involving this compound

Study PhaseIndicationCombination TherapyKey Findings
Phase IAdvanced Solid TumorsNoneDemonstrated safety; disease control in 53% of TNBC patients
Phase IHormone Receptor-Positive Breast CancerFulvestrantCBR of 36%; improved PFS observed
Phase IIHormone Receptor-Positive Breast CancerFulvestrantOngoing evaluation; favorable safety profile
OngoingProstate CancerNonePSA reductions noted; further studies planned

Mechanism of Action

Samuraciclib exerts its effects by selectively inhibiting CDK7, which plays a crucial role in regulating the cell cycle and transcription. By inhibiting CDK7, this compound causes cell cycle arrest, activation of p53, induction of apoptosis, and suppression of transcription mediated by androgen receptor splice variants. This leads to the inhibition of cancer cell proliferation and tumor growth .

Comparison with Similar Compounds

Clinical Efficacy :

  • In HR+/HER2− breast cancer post-CDK4/6 inhibitor therapy, Samuraciclib combined with fulvestrant achieved a clinical benefit rate (CBR) of 36.0% and median progression-free survival (mPFS) of 3.7 months. TP53 wild-type patients showed improved mPFS (7.4 months) .
  • In TNBC monotherapy, this compound demonstrated a CBR of 20.0% and one partial response lasting 337 days .

Pharmacokinetics (PK) :

  • Half-life: ~75 hours, supporting once-daily dosing.
  • Steady-state achieved within 8–15 days .

Comparison with Other CDK7 Inhibitors

Table 1: Selectivity and Preclinical Activity of CDK7 Inhibitors

Compound CDK7 IC50 (nM) Selectivity vs. Other CDKs Key Preclinical Findings Clinical Stage
This compound 41 45× (CDK1), 15× (CDK2) Inhibits AR/ER signaling; synergizes with SERDs Phase 2b
YKL-5-124 10 Not reported Reduces CRPC viability at 10 nM; spares normal cells Preclinical
SY-5609 0.6 300× (CDK2) Targets transcription in solid tumors Phase 1

Key Insights :

  • This compound uniquely combines CDK7 selectivity with oral bioavailability and clinical proof-of-concept in breast cancer. Its TP53-dependent activity (enhanced efficacy in TP53 wild-type tumors) differentiates it from other candidates .

Comparison with Pan-CDK Inhibitors

Table 2: Pan-CDK Inhibitors in Oncology

Compound Targets IC50 (nM) Clinical Efficacy (mPFS) Key Toxicities
This compound CDK7 41 3.7–7.4 months (HR+ BC) Low-grade GI events
Dinaciclib CDK1/2/5/9 1–4 5.6 months (CLL) Hematologic, fatigue
Flavopiridol CDK1/2/4/6/7/9 10–100 Limited activity in solid tumors Severe diarrhea, TLS

Key Insights :

  • This compound ’s narrow targeting reduces off-toxicity (e.g., less hematologic toxicity vs. Dinaciclib or Flavopiridol) .
  • Pan-CDK inhibitors like Dinaciclib show broader activity but higher toxicity, limiting their therapeutic window .

Comparison with Other Targeted Therapies in HR+/HER2− Breast Cancer

Table 3: Targeted Agents Post-CDK4/6 Inhibitor Failure

Compound Mechanism mPFS (Months) Key Biomarkers Safety Profile
This compound + Fulvestrant CDK7 inhibition + SERD 3.7–7.4 TP53 wild-type Low-grade GI, reversible AEs
Capivasertib + Fulvestrant AKT inhibition 7.2 AKT pathway mutations Diarrhea (72.4% any grade)
Enobosarm AR modulation 5.6 AR ≥40% expression Improved mobility, anxiety

Key Insights :

  • This compound’s efficacy in TP53 wild-type patients (70% of metastatic BC) offers a biomarker-driven advantage over Capivasertib (AKT-dependent) or Enobosarm (AR-dependent) .
  • Capivasertib has higher GI toxicity, while Enobosarm’s non-GI AEs (e.g., anxiety) present distinct challenges .

Biological Activity

Samuraciclib is a selective oral inhibitor of cyclin-dependent kinase 7 (CDK7), a key regulator of transcription and cell cycle progression in cancer cells. Its development is particularly focused on treating advanced malignancies, including hormone receptor-positive (HR+) breast cancer and triple-negative breast cancer (TNBC). This article provides a detailed overview of the biological activity of this compound, supported by clinical trial data, pharmacodynamic and pharmacokinetic findings, and case studies.

This compound functions by inhibiting CDK7, which plays a crucial role in the phosphorylation of RNA polymerase II, thereby regulating gene transcription involved in cell proliferation and survival. By blocking this kinase, this compound aims to reduce the expression of oncogenes and promote cancer cell death.

Clinical Trials Overview

Phase I Studies : The primary focus of early-phase studies has been on evaluating the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound. A notable study involved multiple cohorts assessing different cancer types:

  • Module 1A : Dose escalation with paired biopsies in patients with advanced solid tumors.
  • Module 1B-1 : Monotherapy expansion for TNBC.
  • Module 2A : Combination therapy with fulvestrant for HR+/HER2− breast cancer patients previously treated with CDK4/6 inhibitors.

Table 1: Summary of Clinical Trial Findings

ModulePatient PopulationPrimary EndpointKey Findings
Module 1AAdvanced solid tumorsSafety and tolerabilityMaximum tolerated dose: 360 mg; DCR: 52.8%
Module 1B-1TNBCAnti-tumor activityOne partial response; CBR: 20.0%
Module 2AHR+/HER2− post-CDK4/6-inhibitorCombination efficacyCBR: 36.0%; higher in non-TP53 mutated patients

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics : this compound exhibits a half-life of approximately 75 hours, allowing for once-daily dosing. The drug shows dose-proportional pharmacokinetics across a range of doses (120 mg to 480 mg). Steady-state concentrations are reached within 8 to 15 days of administration.

Pharmacodynamics : In clinical evaluations, significant reductions in phosphorylated RNA polymerase II (pPolII) were observed in both circulating lymphocytes and tumor tissues. This reduction correlates with the expected inhibition of CDK7 activity, supporting the drug's mechanism of action.

Safety Profile

The safety profile of this compound has been characterized by low-grade gastrointestinal adverse events. Common side effects include:

  • Diarrhea : 90%
  • Nausea : 81%
  • Vomiting : 74%
  • Fatigue : 36%

Most adverse events were manageable and reversible, with few patients experiencing severe effects leading to treatment discontinuation.

Case Studies and Efficacy

In clinical trials involving HR+ breast cancer patients treated with this compound combined with fulvestrant, notable efficacy was reported:

  • Tumor Shrinkage : Patients exhibited significant tumor shrinkage, with a clinical benefit rate (CBR) reaching up to 47.4% in those without detectable TP53 mutations.
  • Progression-Free Survival (PFS) : The combination therapy demonstrated improved PFS compared to fulvestrant alone, highlighting the potential for this compound in enhancing treatment outcomes for heavily pretreated populations.

Future Directions

Ongoing research is exploring the use of this compound in combination therapies beyond breast cancer, including prostate cancer and other solid tumors. The promising results from initial studies have led to fast-track designation by the FDA for specific indications, emphasizing its potential as a significant therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Samuraciclib in targeting CDK7, and how does this affect cancer cell proliferation?

this compound is an ATP-competitive CDK7 inhibitor (IC50 = 41 nM) that disrupts transcription initiation via RNA polymerase II (PolII) C-terminal domain phosphorylation (Ser5) and cell cycle progression by impairing CDK1/2/4/6 activation . In prostate and breast cancer models, it induces G1/S arrest and apoptosis by downregulating AR/ER-driven transcriptional programs and p53 activation . Key parameters to measure include IC50/GI50 values (e.g., 0.2–0.3 µM in breast cancer lines) and phosphorylation status of CDK substrates (e.g., Rb protein) .

Q. What in vitro models are validated for evaluating this compound’s efficacy, and what experimental controls are critical?

Use hormone-sensitive (e.g., LNCaP) and castration-resistant (e.g., C4-2B, 22Rv1) prostate cancer cell lines, or ER+ breast cancer models (e.g., MCF-7). Optimize assays with:

  • SRB cytotoxicity assays (validated for high-throughput screening; linear correlation with cell counts and protein content) .
  • Cell cycle analysis (flow cytometry for G1/S arrest) .
  • Control for off-target effects : Compare with CDK7 knockdown or CRISPR-engineered AR-V KO models .

Q. How should researchers design dose-response experiments to assess this compound’s anti-tumor activity?

  • Use a logarithmic concentration range (e.g., 0.01–10 µM) to determine GI50 values.
  • Include pharmacodynamic markers (e.g., PolII phosphorylation, AR/ER target gene expression) .
  • Validate results across ≥3 biological replicates to account for inter-experiment variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s transcriptional vs. cell cycle effects across cancer types?

  • Transcriptomic profiling : Perform RNA-seq on treated xenografts (e.g., GEO accession GSE198488) to identify context-dependent pathways .
  • Mechanistic dissection : Use selective CDK7 inhibitors (e.g., ICEC0942) or inducible CDK7-KO models to isolate transcriptional vs. cell cycle roles .
  • Cross-model validation : Compare AR+/ER+ vs. triple-negative models to assess dependency on hormone signaling .

Q. What methodologies are recommended for studying this compound’s synergy with AR/ER antagonists (e.g., enzalutamide, fulvestrant)?

  • In vivo xenograft studies : Administer this compound (oral, 50–75 mg/kg) combined with enzalutamide (10 mg/kg) and monitor tumor volume/PSA levels .
  • Synergy quantification : Use tools like SynergyFinder 2.0 to calculate combination indices (e.g., Bliss independence) .
  • Transcriptome analysis : Apply DESeq2 and MSigDB to identify co-regulated pathways (e.g., AR/ER signaling, apoptosis) .

Q. How does the tumor microenvironment influence this compound’s efficacy, and what models replicate this interaction?

  • 3D ECM cultures : Use laminin-rich ECM substrates to mimic extracellular matrix (ECM)-driven resistance .
  • Co-culture systems : Incorporate stromal cells (e.g., fibroblasts) to study paracrine signaling effects .
  • In vivo validation : Compare subcutaneous vs. orthotopic xenografts to assess microenvironment-dependent drug penetration .

Q. What strategies address this compound resistance mechanisms in preclinical models?

  • Long-term exposure assays : Dose cells incrementally over 6–12 months to derive resistant clones .
  • Multi-omics integration : Combine RNA-seq, proteomics (e.g., Meltome Atlas), and phospho-kinase arrays to identify bypass pathways .
  • Combination screens : Test this compound with PI3K/mTOR inhibitors to target compensatory survival signals .

Q. Methodological Guidelines

Q. How should RNA-seq data from this compound-treated models be analyzed to prioritize therapeutic targets?

  • Differential expression : Use DESeq2 (fold change >2, FDR <0.05) and cluster enriched pathways (e.g., cell cycle, AR/ER signaling) .
  • Gene set enrichment : Apply MSigDB to identify hallmark pathways (e.g., E2F targets, MYC signaling) .
  • Validation : Cross-reference with clinical datasets (e.g., TCGA) to assess translational relevance .

Q. What statistical frameworks are optimal for analyzing contradictory in vitro vs. in vivo results?

  • Meta-analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity .
  • Bootstrap resampling : Assess robustness of GI50 values across cell lines .
  • Bayesian hierarchical modeling : Integrate in vitro and xenograft data to predict clinical response .

Q. How can researchers ensure reproducibility in this compound studies?

  • Detailed protocols : Adhere to ARRIVE guidelines for in vivo experiments, including blinding and randomization .
  • Data transparency : Deposit raw RNA-seq data in public repositories (e.g., GEO) with metadata .
  • Reagent validation : Use standardized CDK7 activity assays and authenticate cell lines via STR profiling .

Properties

IUPAC Name

(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27)/t17-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVGLKWJKIKVBI-MJGOQNOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC[C@H]4CCNC[C@@H]4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805833-75-3
Record name CT-7001
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1805833753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Samuraciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SAMURACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46D4HS9ODA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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